molecular formula C13H10ClF3N2O2S B2610812 4-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]benzene-1-sulfonamide CAS No. 157887-51-9

4-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]benzene-1-sulfonamide

Cat. No.: B2610812
CAS No.: 157887-51-9
M. Wt: 350.74
InChI Key: FXBBJYBWNUVXKF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]benzene-1-sulfonamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents, nitrating agents, sulfonating agents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of 4-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This binding can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide
  • 4-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]benzenesulfonyl chloride
  • 4-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]benzenesulfonic acid

Uniqueness

4-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]benzene-1-sulfonamide is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in drug design and development .

Properties

IUPAC Name

4-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClF3N2O2S/c14-12-6-3-9(7-11(12)13(15,16)17)19-22(20,21)10-4-1-8(18)2-5-10/h1-7,19H,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXBBJYBWNUVXKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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